3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15775060
InChI: InChI=1S/C10H18N4O2/c1-3-14-7-8(9(11)13-14)10(15)12-5-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15)
SMILES:
Molecular Formula: C10H18N4O2
Molecular Weight: 226.28 g/mol

3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15775060

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
IUPAC Name 3-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C10H18N4O2/c1-3-14-7-8(9(11)13-14)10(15)12-5-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15)
Standard InChI Key WMUBQMIFVQYTJR-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)N)C(=O)NCCCOC

Introduction

3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. It features a five-membered ring with two adjacent nitrogen atoms, along with an amino group, an ethyl group, and a methoxypropyl substituent. The molecular formula of this compound is C10H18N4O2, and its molecular weight is approximately 226.28 g/mol.

Synthesis Methods

The synthesis of 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide typically involves several steps, including reactions that require specific reagents and conditions. Common reagents for these reactions include potassium permanganate or hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

Biological Activities and Potential Applications

Research indicates that 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide exhibits potential biological activities, including interactions with key molecular targets such as enzymes or receptors within biological systems. These interactions could lead to various therapeutic effects, although the specific mechanisms of action are still under investigation.

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic effects through enzyme or receptor interactions.
Organic SynthesisVersatile intermediate due to its unique structure.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide. Notable examples include:

Compound NameKey Differences
3-Amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamideContains a methyl group instead of an ethyl group.
3-Amino-1-ethyl-1H-pyrazole-4-carboxamideLacks the methoxypropyl substituent entirely.
Ethyl-3-amino-1H-pyrazole-4-carboxylateDifferent carboxylic acid derivative with an ethyl ester instead of an amide.

Research Findings and Future Directions

Interaction studies involving 3-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide are crucial for understanding its potential therapeutic effects and guiding further development in drug discovery. These studies often involve biochemical assays to explore its ability to bind to specific enzymes or receptors.

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